5-Bromo-2-furaldehyde

Catalog No.
S576607
CAS No.
1899-24-7
M.F
C5H3BrO2
M. Wt
174.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-furaldehyde

CAS Number

1899-24-7

Product Name

5-Bromo-2-furaldehyde

IUPAC Name

5-bromofuran-2-carbaldehyde

Molecular Formula

C5H3BrO2

Molecular Weight

174.98 g/mol

InChI

InChI=1S/C5H3BrO2/c6-5-2-1-4(3-7)8-5/h1-3H

InChI Key

WJTFHWXMITZNHS-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)Br)C=O

solubility

0.03 M

Synonyms

5-Bromo--2-furaldehyde; 2-Bromo-5-furancarboxaldehyde; 2-Bromofuran-5-carboxaldehyde; 5-Bromo-2-formylfuran; 5-Bromo-2-furaldehyde; 5-Bromo-2-furancarboxaldehyde; 5-Bromo-2-furfural; 5-Bromo-2-furylaldehyde; 5-Bromofuran-2-aldehyde; 5-Bromofurfural;

Canonical SMILES

C1=C(OC(=C1)Br)C=O

The exact mass of the compound 5-Bromo-2-furaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycoproteins - Membrane Glycoproteins - Histocompatibility Antigens Class I - HLA-A Antigens - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-2-furaldehyde is a bifunctional furanic building block featuring an electrophilic aldehyde group at the C2 position and a reactive bromine atom at the C5 position . This dual functionality makes it a highly versatile precursor for the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and advanced materials. In industrial and laboratory procurement, it is primarily valued for its role in palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Stille, and Negishi couplings—as well as condensation reactions. It typically presents as a pale yellow to brown low-melting solid or liquid, requiring standard refrigerated storage (2-8 °C) to maintain its 97%+ assay purity over time . Its precise substitution pattern eliminates the need for harsh, unselective direct halogenation or multi-step C-H activation of furfural, streamlining synthetic workflows.

Substituting 5-bromo-2-furaldehyde with unhalogenated furfural or alternative halofurfurals severely impacts synthetic efficiency and scalability. Unsubstituted furfural requires direct C-H arylation—which often demands elevated temperatures, specialized catalysts, and yields moderate results—or multi-step Vilsmeier-Haack formylation of pre-arylated furans . Conversely, while 5-iodo-2-furaldehyde exhibits higher inherent reactivity (with a polarographic reduction potential of -0.94 V compared to -1.48 V for the bromo analog), it is significantly more prone to photolytic and thermal degradation, complicating bulk storage and handling [1]. Furthermore, 5-chloro-2-furaldehyde possesses a stronger carbon-halogen bond that resists oxidative addition by standard palladium catalysts, necessitating expensive, highly active ligands. Thus, the bromo derivative occupies the optimal thermodynamic and kinetic sweet spot for reproducible, high-yield cross-coupling .

Cross-Coupling Efficiency vs. Direct C-H Arylation

In the synthesis of 5-aryl-2-furaldehydes, utilizing 5-bromo-2-furaldehyde as the electrophilic partner in Suzuki-Miyaura cross-couplings with arylboronic acids consistently delivers excellent yields under mild conditions (e.g., Pd(PPh3)4, K2CO3, toluene/water). In contrast, utilizing unhalogenated furfural via direct C-H arylation or Meerwein arylation typically results in moderate yields and requires careful optimization of catalytic conditions and higher temperatures . The pre-installed bromine atom bypasses the high activation energy of the furan C-H bond, enabling predictable and scalable C-C bond formation.

Evidence DimensionSynthetic yield and condition severity for 5-arylation
Target Compound DataExcellent yields under mild conditions (e.g., 80-100 °C)
Comparator Or BaselineFurfural (moderate yields, requires harsh C-H activation or multi-step pre-functionalization)
Quantified DifferenceSignificant reduction in step count and condition severity with higher overall yield
ConditionsPd-catalyzed cross-coupling vs. Meerwein/C-H arylation

Procuring the pre-brominated building block dramatically reduces process time, catalyst costs, and optimization efforts in library synthesis.

Electrochemical Stability and Handling vs. Iodinated Analogs

The stability of halofurfurals is directly linked to their electrochemical reduction potentials. Polarographic analysis in methanol reveals that 5-bromo-2-furaldehyde possesses a half-wave potential (E1/2) of -1.48 V, whereas 5-iodo-2-furaldehyde is reduced much more easily at -0.94 V [1]. This 0.54 V difference indicates that while the iodo derivative is highly reactive (e.g., in photochemical arylations), it is concomitantly more susceptible to degradation via light and heat [1]. The bromo analog provides sufficient reactivity for standard Negishi and Suzuki couplings while maintaining superior bench stability for bulk procurement and storage.

Evidence DimensionPolarographic half-wave reduction potential (E1/2)
Target Compound Data-1.48 V
Comparator Or Baseline5-Iodo-2-furaldehyde (-0.94 V)
Quantified Difference0.54 V greater stability against reduction
ConditionsPolarographic spectra in MeOH with tetrabutylammonium iodide

Buyers must balance reactivity with shelf-life; the bromo analog offers the optimal stability-reactivity profile for standard laboratory and industrial handling.

Orthogonal Bifunctional Reactivity in Complex Scaffold Synthesis

5-Bromo-2-furaldehyde serves as a highly efficient bifunctional reagent in the one-step arylation of complex heteroarenes. For example, in Negishi cross-coupling reactions with organozinc derivatives, it successfully couples to form highly substituted N-heteroaromatics in good yields under mild conditions [1]. The presence of the aldehyde group remains intact during the Pd-catalyzed C-C bond formation at the C5 position, allowing for subsequent downstream modifications (e.g., Schiff base formation or reductive amination) [1]. A non-halogenated furaldehyde cannot undergo this direct coupling, and a non-formylated bromofuran would require a subsequent, often low-yielding formylation step.

Evidence DimensionStep-economy in bifunctional scaffold synthesis
Target Compound DataSingle-step coupling with intact aldehyde retention
Comparator Or BaselineUnsubstituted furan or simple bromofuran (requires 2+ steps for dual functionalization)
Quantified DifferenceElimination of at least one synthetic step (formylation or halogenation)
ConditionsPd-catalyzed Negishi cross-coupling with organozinc reagents

Procuring a bifunctional precursor with orthogonal reactivity streamlines the synthesis of active pharmaceutical ingredients (APIs) and reduces overall manufacturing costs.

Precursor Suitability for Asymmetric Bifuran Synthesis

5-Bromo-2-furaldehyde is uniquely suited for the synthesis of symmetrical and asymmetrical bifurans, such as 5,5′-diformyl-2,2′-difuran. Intermolecular photochemical coupling of 2-furfural and 5-bromo-2-furaldehyde in acetonitrile, treated with polyvinylpyridine powder and UV irradiation, yields the coupled difuran product efficiently [1]. Attempting this coupling without the specific halogenated activation at the C5 position, or using simple hydrocarbon solvents, results in low yields [1]. The bromine acts as a specific leaving group in the transient exciplex intermediate, driving the C-C bond formation between the two furan rings.

Evidence DimensionYield of 5,5′-diformyl-2,2′-difuran via intermolecular coupling
Target Compound DataGood yields under optimized photochemical conditions
Comparator Or BaselineUnhalogenated furfural mixtures (low to no yield without halogen activation)
Quantified DifferenceEnables the specific cross-coupling pathway
ConditionsUV irradiation in acetonitrile with polyvinylpyridine powder

For materials science applications requiring conjugated furanic polymers or oligomers, this specific brominated precursor is essential for high-yielding chain extension.

Pharmaceutical Library Synthesis

Ideal for the rapid generation of 5-aryl-2-furaldehyde libraries via high-throughput Suzuki-Miyaura cross-coupling, avoiding the harsh conditions and moderate yields associated with the direct C-H arylation of unsubstituted furfural .

Schiff Base and Transition Metal Ligand Preparation

Highly suited for condensation with amines (e.g., 1,2,4-triazoles) to form stable Schiff base ligands for transition metal complexes, where the C5 bromine provides an essential handle for further structural tuning and cross-coupling[1].

Conjugated Organic Materials and Polymers

Essential precursor for the synthesis of bifurans (e.g., 5,5′-diformyl-2,2′-difuran) and extended conjugated furanic polymers used in organic electronics, leveraging its specific photochemical coupling reactivity [2].

Complex N-Heteroaromatic API Synthesis

The optimal choice for one-step Negishi coupling with organozinc reagents to build substituted pyrrolo-pyrimidines or carbazoles, maintaining the aldehyde group for subsequent functionalization [3].

XLogP3

1.8

Boiling Point

201.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (86.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (86.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-2-furaldehyde

Dates

Last modified: 08-15-2023

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